1-(2-aminoethyl)-4-hydroxy-6-methylpyridin-2(1H)-one hydrochloride

Descripción general

Descripción

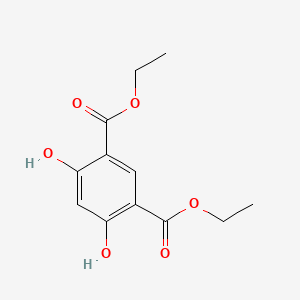

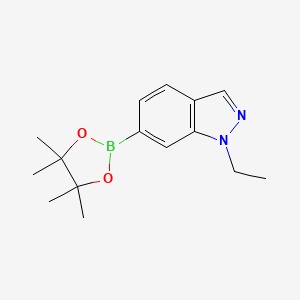

1-(2-aminoethyl)-4-hydroxy-6-methylpyridin-2(1H)-one hydrochloride, also known as 1-(2-aminoethyl)maleimide hydrochloride , is a chemical compound with the empirical formula C6H9N2O2Cl . It can be synthesized from tert-butyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethylcarbamate . The compound exhibits interesting properties and has been studied for various applications.

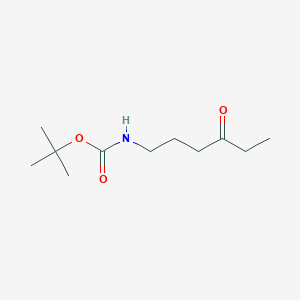

Synthesis Analysis

The synthesis of 1-(2-aminoethyl)maleimide hydrochloride involves the reaction of tert-butyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethylcarbamate. The detailed synthetic pathway and reaction conditions are documented in the literature .

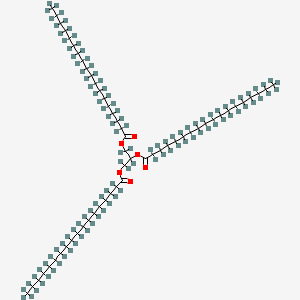

Molecular Structure Analysis

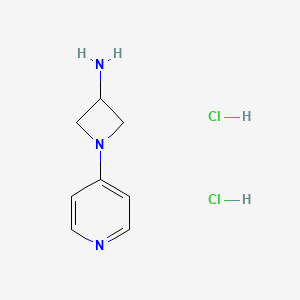

The molecular structure of 1-(2-aminoethyl)maleimide hydrochloride consists of a pyrrole ring with an aminoethyl group and a maleimide moiety. The hydrochloride salt contributes to its solubility and stability. The compound’s molecular weight is approximately 176.60 g/mol .

Chemical Reactions Analysis

1-(2-aminoethyl)maleimide hydrochloride can participate in various chemical reactions, including Michael addition reactions, amidation, and conjugation with thiol-containing compounds. Researchers have utilized it in the preparation of N-propionyl cysteaminylphenol-maleimide-dextran (NPCMD) and 4-nitrophenyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethylcarbamate .

Physical and Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Synthesis and Derivative Formation

Research has explored the aminomethylation of related compounds, leading to the formation of various derivatives. For instance, the aminomethylation of 3-hydroxy-6-methylpyridines by secondary amines primarily targets specific positions on the pyridine ring. These processes yield acetoxy derivatives, which can be further transformed into hydroxy and bromomethyl derivatives, as well as isothioureidomethyl and benzimidazolylthiomethyl derivatives. This showcases the compound's utility in synthesizing diverse chemical structures (Smirnov, Kuz’min, & Kuznetsov, 2005).

Multicomponent Reactions and Green Chemistry

The compound is used in multicomponent reactions for synthesizing various derivatives, highlighting its role in green chemistry. For example, 3,3′-benzylidenebis(4-hydroxy-6-methylpyridin-2(1H)-one) derivatives were created using a three-component reaction in an ionic liquid, which facilitates the separation of products without the need for volatile organic solvents. This approach emphasizes the compound's applicability in environmentally friendly synthesis methods (Shi, Ji, Ni, & Yang, 2008).

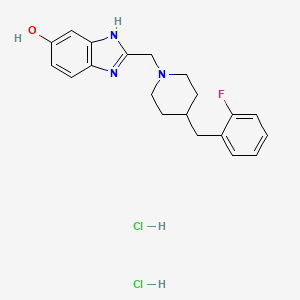

Pharmaceutical Synthesis

The compound plays a role in synthesizing pharmaceuticals. A study describes its use in synthesizing Paliperidone, an antipsychotic medication. The synthesis involves multiple steps, including reactions with benzyl chloride and various other compounds, showcasing the versatility of 1-(2-aminoethyl)-4-hydroxy-6-methylpyridin-2(1H)-one hydrochloride in drug development (Ji Ya-fei, 2010).

Antibacterial Agents

This compound has been studied for its potential in creating antibacterial agents. A study synthesized various pyridonecarboxylic acids, including derivatives with amino and hydroxy-substituted cyclic amino groups, displaying significant antibacterial activities. These activities suggest the potential for developing new antibacterial drugs using this compound (Egawa, Miyamoto, Minamida, Nishimura, Okada, Uno, & Matsumoto, 1984).

Carbonic Anhydrase Inhibition

The compound has been utilized in studies investigating inhibitors for carbonic anhydrase isoenzymes. For instance, novel amino salicylato salts and their Cu(II) complexes synthesized from this compound showed effective inhibitory activity on human carbonic anhydrase isoenzymes. This indicates potential applications in developing inhibitors for medical applications (Yenikaya, Sarı, İlkimen, Bülbül, & Büyükgüngör, 2011).

Propiedades

IUPAC Name |

1-(2-aminoethyl)-4-hydroxy-6-methylpyridin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2.ClH/c1-6-4-7(11)5-8(12)10(6)3-2-9;/h4-5,11H,2-3,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POBGWOZQIIGXII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)N1CCN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Cyclobutyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1472719.png)

![8-(Thiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1472721.png)